GNF4877 is a low-molecular-weight, aminopyrazine derivative identified through a phenotypic high-throughput screening campaign. [] It functions as a potent dual inhibitor of two key enzymes: dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β). [] This dual inhibition makes GNF4877 a potential candidate for developing oral therapies for diabetes. [] Research indicates that GNF4877 promotes the proliferation of primary human β-cells, which are responsible for producing insulin. [] This ability to stimulate β-cell growth highlights its potential in restoring β-cell mass, improving insulin content, and ultimately achieving glycemic control in individuals with diabetes. []
GNF4877 achieves its therapeutic effect by simultaneously inhibiting DYRK1A and GSK3β. [, ] Inhibiting DYRK1A promotes human β-cell proliferation, contributing to increased β-cell mass. [, , ] While the precise mechanism by which GNF4877 promotes β-cell differentiation is not fully understood, studies have shown that this effect is independent of DYRK1A inhibition. [, ] This suggests that GNF4877 might interact with additional molecular targets or pathways beyond DYRK1A to influence β-cell differentiation. [, ] This dual action makes GNF4877 a promising candidate for diabetes treatment by potentially addressing both the shortage of functional β-cells and their impaired function.
GNF4877 is primarily being studied for its potential in treating diabetes. [, ] Its ability to stimulate the proliferation of human β-cells, particularly in the context of diabetes, makes it a promising candidate for developing new therapeutic strategies. [, , , , ] By increasing the number of functional β-cells, GNF4877 could potentially help restore insulin production and improve glycemic control in individuals with diabetes.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: